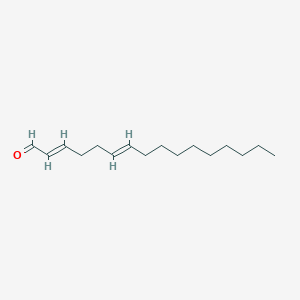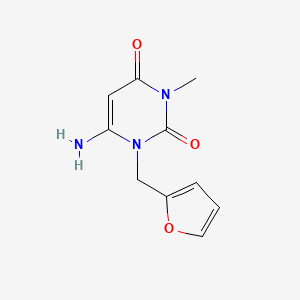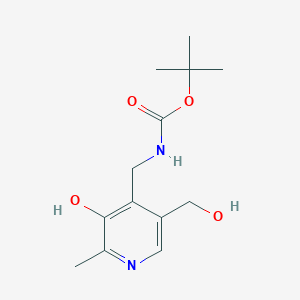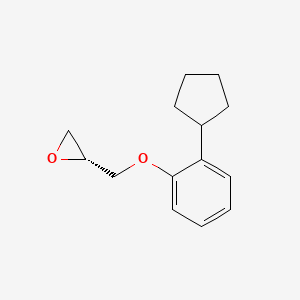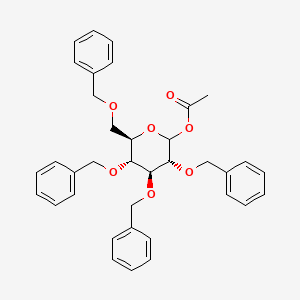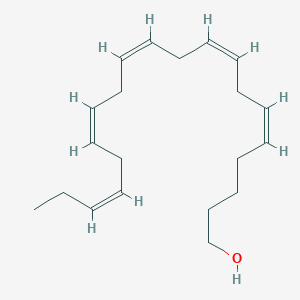
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid and its derivatives find applications in various chemical synthesis processes. One study demonstrates the use of ethyl 2-bromoalkanoates, closely related to the target compound, in forming 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates) via the Reformatsky reaction, showing their utility in synthesizing β-oxoadipate derivatives and γ-oxo acids (Schick & Ludwig, 1992).
Industrial Applications
In the industrial context, this compound and its variants are used in novel synthesis technologies. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide was synthesized using a process involving hexanedioic acid monomethyl ester, highlighting the potential for large-scale production due to the simple operation and easy purification processes (Lan-xiang, 2011).
Catalyst Development
Additionally, derivatives of hexanedioic acid, such as dimethyl adipate, have been studied for their role in catalysis. Research on hydrogenation of dimethyl adipate over bimetallic catalysts indicates their potential in selective production of certain chemical compounds, like 1,6-hexanediol (Santos, Silva, Jordăo, & Fraga, 2004).
Surfactant Synthesis
This compound also plays a role in the synthesis of surfactants. For instance, a study on a novel gemini surfactant, synthesized using dimethyl hexanedioate, demonstrates its effectiveness as a corrosion inhibitor, indicating potential applications in materials science (Zhang, Pan, & Gao, 2015).
Ecological Studies
In ecological research, dibasic esters like dimethyl ester of hexanedioic acid have been identified in insect species and studied for their role in influencing mating behaviors, suggesting applications in entomological studies (Krueger, Moritz, Lindemann, Radisch, & Tschuch, 2016).
properties
CAS RN |
3196-19-8 |
|---|---|
Product Name |
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid |
Molecular Formula |
C₈H₁₃BrO₄ |
Molecular Weight |
253.09 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



